N-cyclopropyl-2-methyl-4-nitrobenzamide
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Overview
Description
N-cyclopropyl-2-methyl-4-nitrobenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their wide range of biological activities, making them significant in various fields such as medicinal chemistry and pharmacology. This compound, in particular, features a cyclopropyl group, a methyl group, and a nitro group attached to the benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-4-nitrobenzamide typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropylating agents.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitro-substituted benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: N-cyclopropyl-2-methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-cyclopropyl-2-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-cyclopropyl-2-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies to understand the biological activity of benzamide derivatives, including their potential as anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the benzamide core can interact with proteins and enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-nitrobenzamide: Similar structure but lacks the methyl group.
2-chloro-N-cyclopropyl-4-nitrobenzamide: Similar structure but has a chlorine atom instead of a methyl group.
N-cyclopropyl-2-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclopropyl-2-methyl-4-nitrobenzamide is unique due to the presence of both the cyclopropyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFXILEFPRUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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